4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl
Description
Contextualization of Biphenyl (B1667301) Derivatives in Chemical Science
Biphenyls, which are composed of two phenyl rings linked by a carbon-carbon single bond, represent a privileged structural motif in chemical science. This framework is not merely a simple aromatic hydrocarbon but serves as a fundamental building block for a vast array of molecules with significant applications. gre.ac.uk The versatility of the biphenyl scaffold is evident in its presence in numerous natural products, many of which exhibit potent biological activities. gre.ac.uk
In the realm of materials science, biphenyl derivatives are crucial components in the formulation of liquid crystals and are used as fluorescent layers in Organic Light-Emitting Diodes (OLEDs). gre.ac.uk Furthermore, the field of medicinal chemistry extensively utilizes the biphenyl structure as a core component of many pharmaceutical drugs. gre.ac.uk The ability to introduce various functional groups onto the phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for its interaction with biological targets. researchgate.net
The synthesis of these important compounds has been greatly advanced by the development of powerful cross-coupling reactions. Methods like the Suzuki-Miyaura, Ullmann, and Negishi reactions have become indispensable tools for the efficient construction of both symmetrical and unsymmetrical biphenyl derivatives, enabling the creation of complex molecular architectures. researchgate.netnih.govacs.org
Significance of Methylsulfonyl Moieties in Organic Chemistry
The methylsulfonyl group (–SO₂CH₃) is an important functional group in organic chemistry, imparting unique properties to the molecules that contain it. As a strong electron-withdrawing group, it can significantly influence a molecule's reactivity and physicochemical properties, such as its acidity and solubility.
This functional group is a key feature in a number of pharmaceuticals. The presence of a methylsulfonyl moiety is often associated with a range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govnih.gov For instance, several selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature a 4-methylsulfonylphenyl group. nih.govresearchgate.net This highlights the role of the methylsulfonyl group in molecular design for therapeutic purposes. Beyond pharmaceuticals, simple molecules like methylsulfonylmethane (MSM) are recognized as naturally occurring organosulfur compounds. bldpharm.com
In the context of organic synthesis, derivatives of methanesulfonic acid, such as methanesulfonyl chloride, are valuable reagents. They are often used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. nih.govresearchgate.net
Scope and Research Relevance of 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl
The compound this compound integrates the structural features of both a substituted biphenyl and a methylsulfonyl-containing aromatic. While comprehensive studies dedicated solely to this specific molecule are not abundant, its research relevance can be understood from its role as a key synthetic intermediate.
The structure of this compound makes it an ideal building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its synthesis would typically be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. nih.govacs.org This would involve coupling a derivative of 4-methylbenzene, like 4-tolylboronic acid, with a derivative of a methylsulfonylbenzene, such as 1-halo-4-(methylsulfonyl)benzene.
The resulting molecule possesses two distinct substitution points: the methyl group on one phenyl ring and the methylsulfonyl group on the other. These functional groups can be further modified to generate a library of new compounds for screening in drug discovery programs. For example, derivatives of 2-(4-methylsulfonylphenyl)indole have been synthesized and evaluated for dual antimicrobial and anti-inflammatory activities. nih.gov The 4-methylsulfonylphenyl moiety is a recurring structural element in the design of selective COX-2 inhibitors. nih.gov Therefore, this compound serves as a valuable precursor for creating novel therapeutic candidates.
Below is a data table of related compounds, providing context for the physicochemical properties of molecules containing similar structural motifs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methylbiphenyl (B165694) | 644-08-6 | C₁₃H₁₂ | 168.23 |
| 4'-(Methylsulfonyl)acetophenone | 10297-73-1 | C₉H₁₀O₃S | 198.24 |
| 4-(Methylsulfonyl)phenol | 14763-60-1 | C₇H₈O₃S | 172.20 |
| 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol | 13244-58-1 | C₁₃H₁₂O₃S | 248.30 |
| 4-(Methylsulfonyl)-1,1'-biphenyl | 6462-34-6 | C₁₃H₁₂O₂S | 232.30 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
893738-58-4 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-4-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C14H14O2S/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)17(2,15)16/h3-10H,1-2H3 |
InChI Key |
KPZSNJOZRGCNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methyl 4 Methylsulfonyl 1,1 Biphenyl
Routes to the Biphenyl (B1667301) Core Structure
The construction of the fundamental biphenyl framework is a critical first step in the synthesis of 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl. Key methodologies for achieving this include palladium-catalyzed cross-coupling reactions and Grignard reactions, each offering distinct advantages.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly efficient for the formation of carbon-carbon bonds and the synthesis of unsymmetrical biaryls. researchgate.netresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgmdpi.comorgsyn.orgmdpi.com
In the context of synthesizing the 4-methylbiphenyl (B165694) core, a common strategy involves the reaction of a p-tolylboronic acid with a suitable halo-benzene derivative. For instance, the coupling of p-tolylboronic acid with 4-bromoanisole (B123540) can yield 4-methoxy-4'-methylbiphenyl. doi.org Similarly, reactions with other substituted aryl halides can provide a range of biphenyl intermediates. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and minimizing side products. Supported palladium nanoparticles are also being explored as reusable heterogeneous catalysts for these transformations. mdpi.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Biphenyl Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| o-Bromobenzonitrile | p-Tolylmagnesium chloride | PdCl₂/dppp, THF, 65°C | o-(p-Tolyl)benzonitrile | google.com |
| 4-Bromoanisole | p-Tolylboronic acid | Pd(II)-salan complex | 4-Methoxy-4'-methylbiphenyl | doi.org |
| 4-Nitro-1-iodobenzene | p-Tolylboronic acid | Pd(II)-salan complex | 4-Methyl-4'-nitrobiphenyl | doi.org |
Grignard Reactions for Biphenyl Formation
Grignard reactions provide a classic and effective method for forming the biphenyl scaffold. orgsyn.orgmnstate.edu This approach typically involves the reaction of a Grignard reagent, such as (4-methylphenyl)magnesium bromide, with a suitable coupling partner. orgsyn.orgwisc.edu For example, the reaction between an o-halobenzonitrile and a p-tolylmagnesium halide in the presence of a catalyst can produce o-(p-tolyl)benzonitrile. google.comgoogle.com
The formation of the Grignard reagent itself is a critical step, requiring anhydrous conditions to prevent its reaction with water. mnstate.eduwisc.edulibretexts.org A common side product in Grignard-based biphenyl synthesis is the formation of symmetrical biphenyls, such as 4,4'-dimethylbiphenyl, through the coupling of two Grignard reagent molecules. google.commnstate.eduwisc.edu The choice of solvent, catalyst, and reaction temperature can influence the yield of the desired unsymmetrical biphenyl and minimize the formation of byproducts. google.comgoogle.com
Introduction and Modification of the Methylsulfonyl Group
Once the biphenyl core is established, the introduction or modification of the methylsulfonyl group is the next key synthetic challenge.
Oxidation of Thioether Precursors to Sulfones
A prevalent method for introducing the methylsulfonyl group is through the oxidation of a corresponding thioether (sulfide) precursor. mdpi.com For example, a compound like 4-methyl-4'-(methylthio)-1,1'-biphenyl can be oxidized to the target sulfone. A variety of oxidizing agents can be employed for this transformation. mdpi.com A patent for a related imidazole (B134444) derivative describes the final step as the oxidation of a methylthio-substituted precursor to the methylsulfonyl derivative. google.com
The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or degradation of other functional groups in the molecule. Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) and periodic acid (H₅IO₆). mdpi.com
Table 2: Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Conditions | Observations | Reference |
|---|---|---|---|
| Sodium hypochlorite (B82951) pentahydrate | Room Temperature | Gave sulfoxide (B87167) in 66% yield. | mdpi.com |
| Calcium hypochlorite | Room Temperature | Gave sulfoxide in 97% yield. | mdpi.com |
| meta-Chloroperoxybenzoic acid (mCPBA) | Room Temperature, 24h | Gave sulfoxide in 87% yield. | mdpi.com |
Alternative Sulfonylation Strategies
Direct sulfonylation of the biphenyl ring represents an alternative approach. While specific examples for this compound are less common in the provided literature, related strategies can be inferred. For instance, the use of a sulfonyl fluoride (B91410) precursor, such as 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl fluoride, suggests a potential route where the sulfonyl fluoride is introduced and subsequently converted to the methylsulfone. vivanls.com
Derivatization Strategies and Analogue Synthesis
The core structure of this compound can be further modified to generate a variety of analogues.
Derivatization can occur at different positions on the biphenyl rings. For example, the synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives demonstrates how a precursor containing the methylsulfonylphenyl group can be used to build more complex heterocyclic structures. nih.gov Another example is the synthesis of 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carbaldehyde, which introduces a reactive aldehyde group onto the biphenyl scaffold, allowing for further chemical transformations. sigmaaldrich.com
The synthesis of analogues is often driven by the search for compounds with specific biological activities. For instance, the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone serves as an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. google.com These derivatization strategies highlight the versatility of the this compound scaffold in medicinal chemistry and materials science.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Methylbiphenyl |
| 4,4'-Dimethyl-1,1'-biphenyl |
| (4-Methylphenyl)magnesium bromide |
| o-Bromobenzonitrile |
| o-(p-Tolyl)benzonitrile |
| p-Tolylboronic acid |
| 4-Bromoanisole |
| 4-Methoxy-4'-methylbiphenyl |
| 4-Nitro-1-iodobenzene |
| 4-Methyl-4'-nitrobiphenyl |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |
| 4-Methyl-4'-(methylthio)-1,1'-biphenyl |
| meta-Chloroperoxybenzoic acid (mCPBA) |
| Periodic acid (H₅IO₆) |
| Sodium hypochlorite pentahydrate |
| Calcium hypochlorite |
| 4'-Methyl-[1,1'-biphenyl]-4-sulfonyl fluoride |
| 2-(4-Methylsulfonylphenyl) indole derivatives |
| 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carbaldehyde |
| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone |
| Etoricoxib |
| Thioanisole |
| Acetyl chloride |
| 4-Methylthioacetophenone |
| Methyl benzoate |
| 1-(4-Methylthiophenyl)-3-phenyl-1,3-dione |
| tert-Butyl nitrite |
| 1-(4-Methylthiophenyl)-2-phenyl-1,2-dione |
| Trifluoroacetaldehyde methyl hemiacetal |
| 4-[4-(Methylthio)phenyl]-5-phenyl-2-(thrifluoromethyl)-1H-imidazole |
| 4-[4-(Methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole |
| p-Tolylmagnesium chloride |
| Tetrahydrofuran |
| Palladium(II) chloride |
| 1,3-Bis(diphenylphosphino)propane (dppp) |
| Palladium tetrakis(triphenylphosphine) |
| Potassium phosphate |
| 1,4-Dioxane |
| 2-Hydroxybiphenyl |
| 2-Methylbiphenyl |
| 4-Bromotoluene |
| (4-Methylphenyl)magnesium bromide |
| 4-Carboxyphenylboronic acid |
| 4-Fluorophenylboronic acid |
| 1-Bromo-4-fluorobenzene |
| N-Methyl-2-aminobiphenyl |
| Palladium acetate |
| Methanesulfonic acid |
| N-Phenyl-2-aminobiphenyl |
| 2-Cyano-4'-methyl biphenyl |
| Manganese(II) chloride |
| o-Chlorobenzonitrile |
| 2-[(4-Methylphenyl)thio]-2-cyclopenten-1-one |
Functionalization of the Biphenyl Scaffold
The chemical reactivity of this compound allows for various transformations at different positions of the biphenyl system. The presence of both an activated methyl-substituted ring and a deactivated sulfonyl-substituted ring, along with the potential for reactions at the benzylic methyl group, provides multiple avenues for synthetic modification.
Electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to occur preferentially on the more electron-rich, methyl-substituted phenyl ring. The methyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will be directed to the positions ortho and para to the methyl group. Given that the para position is already substituted in the biphenyl linkage, functionalization would likely occur at the ortho positions (2 and 6).
Conversely, the methylsulfonyl group is a strong deactivator and a meta-director. Therefore, electrophilic substitution on the second ring would be significantly more challenging and would be directed to the positions meta to the sulfonyl group (3' and 5').
Another key site for functionalization is the methyl group itself. This group can undergo oxidation to afford the corresponding carboxylic acid, 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters. Studies on the oxidation of similar p-cresol (B1678582) derivatives have utilized cobalt-based catalysts under oxygen pressure to achieve this transformation.
Synthesis of Methylsulfonyl-Biphenyl Conjugates and Hybrid Systems
The this compound scaffold is a key component in the synthesis of various biologically active conjugates and hybrid molecules. These synthetic strategies often involve the construction of the biphenyl core as a key step, followed by further derivatization.
One common approach is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. For instance, derivatives of this compound can be synthesized by coupling a suitable boronic acid with an appropriately substituted aryl halide.
A notable application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore found in several selective COX-2 inhibitors. By incorporating this group into a biphenyl structure, novel anti-inflammatory agents have been developed. For example, a series of 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized, where the initial step involves the Fischer indole synthesis using p-methylsulfonyl acetophenone. nih.gov This is then followed by further reactions to build the final hybrid molecule.
Similarly, pyrimidine-based derivatives have been synthesized. In one study, 4-(methylsulfonyl)benzaldehyde (B46332) was reacted with substituted acetophenones to form chalcones, which were then cyclized with guanidine (B92328) to yield 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives. These compounds have also shown potential as selective COX-2 inhibitors.
Furthermore, the synthesis of complex imidazole-containing molecules has been achieved starting from precursors like thioanisole. Through a multi-step synthesis involving the formation of a diketone and subsequent cyclization and oxidation, a 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole was prepared. google.com This highlights the utility of the methylsulfonylphenyl group in constructing complex heterocyclic systems.
The following table summarizes representative synthetic transformations involving the 4-(methylsulfonyl)phenyl moiety to create complex molecular systems.
| Starting Material(s) | Reagents and Conditions | Product Type | Reference |
| p-Methylsulfonyl acetophenone, Phenylhydrazine HCl | Fischer indole synthesis (e.g., polyphosphoric acid, heat) | 2-(4-Methylsulfonylphenyl)indole | nih.gov |
| 4-(Methylsulfonyl)benzaldehyde, Substituted acetophenone, Guanidine HCl | Base-catalyzed Claisen-Schmidt condensation; Cyclization with guanidine | 4-(4-(Methylsulfonyl)phenyl)pyrimidin-2-amine derivative | |
| Thioanisole, Acetyl chloride, Methyl benzoate, Trifluoroacetaldehyde methyl hemiacetal | Multi-step synthesis including Friedel-Crafts acylation, condensation, cyclization, and oxidation | 4-[4-(Methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole | google.com |
These examples demonstrate the versatility of the this compound scaffold and its precursors in the construction of diverse and complex chemical entities with potential applications in medicinal chemistry.
Computational Chemistry and Theoretical Investigations of 4 Methyl 4 Methylsulfonyl 1,1 Biphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It allows for the prediction of various molecular attributes by modeling the electron density. DFT calculations are foundational for analyzing the electronic and reactivity parameters of molecules like 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl. Axially chiral biphenyls have been previously studied using the B3LYP/6-31G(d) method of DFT to investigate their dipole moments. researchgate.net
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.
Table 1: Illustrative Frontier Orbital Energies and Properties based on Analogous Biphenyl (B1667301) Compounds
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
Note: The values in this table are hypothetical and serve as illustrations based on typical findings for substituted biphenyl compounds. They are not experimental values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.
For this compound, the sulfonyl (SO₂) group, with its highly electronegative oxygen atoms, would be expected to be a region of strong negative electrostatic potential. This would make it a primary site for interactions with electrophiles or hydrogen bond donors. The phenyl rings and the methyl group would exhibit more neutral or slightly positive potentials.
Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.
Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ) : The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η) : A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω) : A measure of the ability to accept electrons ( χ²/2η ).
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Electronegativity (χ) | (I+A)/2 | 4.0 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.5 eV |
Note: These values are illustrative, based on the hypothetical orbital energies in Table 1, and are intended to represent typical values for similar aromatic sulfones.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules over time.
The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho-hydrogens. They are twisted relative to each other, and the angle of this twist (dihedral angle) is a key conformational parameter. Conformational analysis involves calculating the energy of the molecule as a function of this dihedral angle to find the most stable conformation (the one with the lowest energy).
For this compound, the lowest energy conformation would involve a specific twist angle between the two rings. The energy landscape would show energy barriers to rotation around the central carbon-carbon single bond. The presence of the methyl and methylsulfonyl groups at the 4 and 4' positions would influence the rotational barrier and the preferred dihedral angle. The chirality of some biphenyl compounds is attributed to a chiral axis, which can be present even without a traditional chiral carbon center. youtube.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.
While no specific docking studies for this compound have been reported, studies on structurally related biphenyl derivatives have shown their potential as inhibitors of specific biological targets. For example, novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds have been designed and evaluated as inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) pathway, which is a key target in cancer immunotherapy. nih.gov Given its structure, this compound could hypothetically be docked into the binding sites of various enzymes or receptors to explore its potential as a therapeutic agent. The sulfonyl group would likely play a key role in forming hydrogen bonds or other polar interactions within a protein's binding pocket.
Dynamic Behavior and Interaction Profiling (e.g., Dynophore Analysis)
While specific dynophore or comprehensive molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, the principles of these techniques can be applied to understand its potential dynamic behavior and interaction profiles.
MD simulations could elucidate the conformational flexibility of the biphenyl core and the rotational freedom around the sulfonyl group. Such studies on related molecules, like S-methyl methanethiosulfonate, have been used to analyze diffusion mechanisms and preferential locations within biological membranes. nih.gov For this compound, MD simulations would likely reveal the preferred dihedral angles between the two phenyl rings and the orientation of the methyl and methylsulfonyl substituents.
Pharmacophore modeling, a key component of interaction profiling, describes the three-dimensional arrangement of essential spatial and electronic features necessary for biological activity. nih.govnih.gov For a molecule like this compound, a pharmacophore model would typically identify key features such as hydrophobic aromatic rings, and a hydrogen bond acceptor in the sulfonyl group. nih.gov These models are instrumental in virtual screening to identify other molecules with similar interaction profiles. nih.gov
A hypothetical dynophore model for this compound would capture the dynamic nature of these pharmacophoric features over time during a molecular dynamics simulation, providing a more realistic representation of its interaction potential with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are pivotal in medicinal chemistry for developing mathematical models that relate the chemical structure of a compound to its biological activity. medcraveonline.com Although specific QSAR models for this compound are not readily found, research on related diaryl sulfones and biphenyl derivatives provides a framework for how such studies would be approached. medcraveonline.comdatapdf.com
The development of a predictive QSAR model for a series of compounds including this compound would involve several steps. Initially, a dataset of structurally similar compounds with their corresponding biological activities would be compiled. The three-dimensional structures of these molecules would be optimized using computational methods. datapdf.com
Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, aiming to establish a linear relationship between molecular descriptors and biological activity. medcraveonline.com More advanced techniques like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) can capture more complex, non-linear relationships. datapdf.com
The robustness and predictive power of the developed models are assessed through rigorous internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of a separate test set of compounds (R²pred).
A summary of statistical parameters often used in the development of predictive QSAR models is presented in the table below.
| Parameter | Description | Typical Acceptable Value |
| n | Number of compounds in the dataset | > 20 |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| F-test | Statistical measure of the model's significance | High value |
| R²pred | Predictive R² for the external test set (external predictive ability) | > 0.5 |
This table presents generally accepted statistical thresholds for robust QSAR models.
The core of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for the observed biological activity. For a compound like this compound, these descriptors would fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the methyl group would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area would be relevant. The biphenyl structure provides a specific three-dimensional shape that is critical for interactions with biological targets.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
In studies of related 4-aminodiphenyl sulfone derivatives, conformational entropy was found to be a key descriptor, suggesting that the flexibility of the molecule plays a significant role in its biological activity. datapdf.comresearchgate.net
Theoretical Approaches to Reaction Mechanisms and Pathways
A likely synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, this could involve the reaction of 4-methylphenylboronic acid with 4-bromophenyl methyl sulfone, or a similar combination of reactants.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center. libretexts.org
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst. libretexts.org
Computational studies, often employing Density Functional Theory (DFT), can be used to model this catalytic cycle in detail. chemrxiv.org Such studies can determine the energies of reactants, intermediates, and transition states, providing a quantitative understanding of the reaction mechanism. For instance, theoretical investigations have been conducted on the Suzuki-Miyaura reaction for the synthesis of substituted biphenyls, elucidating the influence of different ligands and substrates on the reaction efficiency. nih.govmdpi.com
A hypothetical reaction coordinate diagram for the Suzuki-Miyaura synthesis of this compound would illustrate the energy changes throughout the reaction, highlighting the rate-determining step.
Furthermore, theoretical studies can also be applied to understand the formation of the sulfonyl group. For example, computational investigations into the formation of aryl sulfonyl fluorides have elucidated the mechanism of SO2 insertion into a metal-carbon bond. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating components within a mixture. The choice of chromatographic method is paramount and depends on the physicochemical properties of the analyte and the complexity of the sample matrix.
Liquid chromatography (LC) is a versatile and widely used technique for the analysis of non-volatile compounds. For "4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl," reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of polar compounds can be challenging, often requiring modifications to the mobile phase or specialized columns to achieve adequate separation. sepscience.com
Method development for this compound would involve optimizing several parameters to achieve good peak shape, resolution, and retention time. A C18 column is a common starting point for RP-HPLC, but for polar compounds that may show poor retention, alternative phases like polar-endcapped or embedded polar group columns can be beneficial. fishersci.com A study on biphenyl (B1667301) and its metabolites utilized a C18 column with a diode-array detector (DAD) and mass spectrometry (MS), demonstrating good linearity and low limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.net
A hypothetical LC method for the analysis of "this compound" is outlined below.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for polar compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase LC. |
| Gradient | 5% to 95% B over 10 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale LC. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 254 nm / Mass Spectrometry | Biphenyl structure is UV active; MS provides mass confirmation. |
| Injection Vol. | 2 µL | Standard volume for analytical injections. |
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. teledynelabs.comshimadzu.com SFC is considered a "green" technique due to the reduced use of organic solvents. americanpharmaceuticalreview.com It is particularly advantageous for the analysis of both polar and non-polar compounds, making it suitable for "this compound". The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high efficiency and fast analysis times. news-medical.net
SFC is widely used in the pharmaceutical industry for applications ranging from chiral separations to purity analysis. americanpharmaceuticalreview.comchromatographyonline.com The technique's ability to handle a broad range of compound polarities and its compatibility with various detectors, including mass spectrometers, make it an excellent alternative to both normal-phase and reversed-phase LC. shimadzu.com
A potential SFC method for the target compound is described in the following table.
| Parameter | Condition | Rationale |
| Column | Diol or 2-Ethylpyridine, 3.0 x 100 mm, 3 µm | Polar stationary phases are effective in SFC for polar analytes. |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase in SFC. |
| Mobile Phase B | Methanol with 20 mM Ammonium Acetate | Organic modifier to increase elution strength; additive improves peak shape. |
| Gradient | 5% to 40% B over 5 minutes | Allows for rapid elution and separation. |
| Flow Rate | 3.0 mL/min | Common flow rate for analytical SFC. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Column Temp. | 40 °C | Influences fluid density and selectivity. |
| Detection | UV-Vis / MS | Provides universal detection and mass identification. |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is ideal for the separation of highly polar and hydrophilic compounds. nih.govlongdom.org HILIC utilizes a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govbiotage.com A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. jove.com
This technique is highly complementary to RP-HPLC and is particularly useful for compounds that are poorly retained in reversed-phase systems. Given the presence of the polar sulfonyl group, "this compound" could be effectively retained and analyzed using HILIC, especially if it needs to be separated from less polar impurities. phenomenex.com
The table below outlines a representative HILIC method.
| Parameter | Condition | Rationale |
| Column | BEH Amide, 2.1 x 100 mm, 1.7 µm | A robust stationary phase for HILIC separations of polar compounds. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | The weak solvent in HILIC. |
| Mobile Phase B | Water with 0.1% Formic Acid | The strong solvent in HILIC; acid improves peak shape. |
| Gradient | 95% to 60% A over 8 minutes | Elutes compounds in order of increasing hydrophilicity. |
| Flow Rate | 0.5 mL/min | Appropriate for a UHPLC-type column. |
| Column Temp. | 45 °C | Enhances separation efficiency. |
| Detection | ELSD / MS | Evaporative Light Scattering Detector is suitable for non-UV active compounds; MS provides structural information. |
| Injection Vol. | 1 µL | Small volume to minimize peak distortion. |
Coupled Analytical Techniques (e.g., LC-NMR, LC-MS/MS)
To obtain unambiguous identification and sensitive quantification, chromatographic systems are often coupled with powerful spectroscopic detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the trace-level quantification of compounds in complex mixtures. nih.gov This technique has been successfully used for the analysis of other biphenyl derivatives, such as hydroxylated polychlorinated biphenyls (OH-PCBs), in challenging matrices. nih.gov For "this compound," LC-MS/MS would provide not only the retention time but also the mass-to-charge ratio of the parent ion and its fragments, offering a high degree of certainty in identification and quantification. Derivatization is often not necessary, which simplifies sample preparation. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides detailed structural information about an analyte directly after its separation. While less sensitive than MS, NMR is unparalleled for the complete structural elucidation of unknown compounds or impurities.
A summary of a potential LC-MS/MS method is provided below.
| Parameter | Value | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for polar compounds containing heteroatoms like sulfur and oxygen. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. |
| Parent Ion (Q1) | [M+H]+ | The protonated molecular ion of the target analyte. |
| Fragment Ion (Q3) | Specific product ions | Generated by collision-induced dissociation for confirmation. |
| Collision Energy | Optimized for each transition | Ensures efficient fragmentation of the parent ion. |
| Dwell Time | 50-100 ms | The time spent acquiring data for each transition. |
Sample Preparation and Extraction Protocols for Complex Matrices
The extraction of "this compound" from complex matrices such as environmental or biological samples is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The choice of extraction method depends on the matrix and the physicochemical properties of the analyte.
For solid samples, techniques like ultrasound-assisted extraction (UAE) , pressurized liquid extraction (PLE) , or Soxhlet extraction are commonly employed. mdpi.com These methods use organic solvents to leach the analyte from the solid matrix. The polarity of the solvent or solvent mixture is a key parameter and should be chosen to match the polarity of the target compound. mdpi.com
For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are standard procedures. LLE involves partitioning the analyte between two immiscible liquid phases. chromatographyonline.com SPE uses a solid sorbent to retain the analyte while the matrix is washed away; the analyte is then eluted with a small volume of a strong solvent. Given the polarity of the target compound, a combination of extraction techniques might be necessary for very complex samples like blood or urine. wiley.com
A general protocol for solid-phase extraction from an aqueous matrix is outlined below.
| Step | Procedure | Rationale |
| 1. Cartridge Selection | Reversed-Phase (e.g., C18 or a polymer-based sorbent) | Retains moderately nonpolar to polar compounds from an aqueous matrix. |
| 2. Conditioning | Rinse with Methanol, then with Water | Activates the sorbent and ensures proper interaction with the sample. |
| 3. Sample Loading | Pass the aqueous sample through the cartridge at a slow flow rate. | Allows for efficient retention of the analyte on the sorbent. |
| 4. Washing | Rinse with a weak solvent (e.g., 5% Methanol in Water) | Removes unretained, highly polar interferences. |
| 5. Elution | Elute the analyte with a small volume of a strong organic solvent (e.g., Methanol or Acetonitrile). | Recovers the analyte in a clean, concentrated form. |
| 6. Post-Extraction | Evaporate the eluent and reconstitute in the initial mobile phase. | Ensures compatibility with the subsequent chromatographic analysis. |
Biological Interactions and Mechanistic Enzymology in Non Human Systems
Enzyme Inhibition Studies (in vitro)
Persistent methylsulfonyl PCB metabolites have been investigated for their ability to interact with the human glucocorticoid receptor. One study demonstrated that 3-Methylsulphonyl-2,5,6,2',4',5'-hexachlorobiphenyl (3-MeSO2-CB149) competitively binds to the GR, acting as a functional antagonist. wikipedia.org Further investigation into the competitive binding of 24 different methylsulfonyl PCBs with GR from mouse liver cytosol revealed that the affinity for the receptor was influenced by the substitution pattern on the biphenyl (B1667301) core. wikipedia.org Specifically, the presence of three chlorine atoms in the ortho-position and the placement of chlorine and methyl sulfone groups at the 4 and 4'-positions appeared to enhance the affinity for the GR. wikipedia.org These findings suggest that the methylsulfonyl biphenyl scaffold, a core feature of 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl, is capable of interacting with the glucocorticoid receptor.
Table 1: Interaction of a Methylsulfonyl PCB with the Human Glucocorticoid Receptor (GR)
| Compound | Interaction Type | System | IC50 |
| 3-Methylsulphonyl-2,5,6,2',4',5'-hexachlorobiphenyl | Competitive Antagonist | GRAF cells (expressing human GR) | 2.7 µM |
Data from a study on methylsulfonyl PCB metabolites. wikipedia.org
There is no direct evidence in the reviewed literature of this compound acting as an inhibitor of the serine hydrolase, Factor Xa. The development of Factor Xa inhibitors has largely focused on more complex molecules that can interact with multiple sites within the enzyme's active pocket. frontiersin.orgnih.gov While some of these complex inhibitors may contain a biphenyl moiety, the specific inhibitory activity of the simpler this compound has not been reported.
Specific data on the inhibition of Cathepsin K by this compound is not available. However, a structurally related methyl sulfone biphenyl analog, designated as L-873724, has been identified as a potent, selective, and orally bioavailable inhibitor of Cathepsin K. wikipedia.org This compound demonstrated high potency in a rabbit bone resorption assay and exhibited significant selectivity for Cathepsin K over other related cathepsins such as Cathepsin B, L, and S. wikipedia.org The inhibitory profile of L-873724 underscores the potential of the methyl sulfone biphenyl scaffold in the design of Cathepsin K inhibitors.
Table 2: In Vitro Inhibitory Activity of L-873724 against Various Cathepsins
| Enzyme | IC50 (nM) |
| Cathepsin K | 0.2 |
| Cathepsin B | 5239 |
| Cathepsin L | 1480 |
| Cathepsin S | 265 |
Data from a study on methyl sulfone biphenyl analogs. wikipedia.org
While direct inhibition of aggrecanase-1 by this compound has not been documented, the broader class of biphenylsulfonamides has been explored for this enzymatic target. Research into a series of biphenylsulfonamido-3-methylbutanoic acid-based compounds revealed their potential as aggrecanase-1 inhibitors. nih.gov Another study focused on ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides, which also demonstrated inhibitory activity against aggrecanase-1. nih.gov These studies suggest that the biphenyl sulfonamide framework is a viable starting point for the development of aggrecanase-1 inhibitors, though specific data for this compound is lacking.
There is no specific information available in the scientific literature regarding the modulation of L-type or T-type calcium channels by this compound or closely related simple biphenyl methyl sulfone derivatives. The research on calcium channel modulators is extensive but tends to focus on other distinct chemical classes of compounds. mdpi.comacrabstracts.org
Metabolism and Biotransformation in Non-Human Biological Systems
Specific studies detailing the metabolism and biotransformation of this compound in non-human biological systems are not currently available. However, research on related compounds can offer potential insights. A study on the metabolism of p,p'-dichlorodiphenyl sulfone in rats indicated that the compound is metabolized, with the primary metabolite identified as a phenolic derivative, 3-hydroxy-4,4'-dichlorodiphenyl sulfone, which is then excreted mainly in the feces and to a lesser extent in the urine as a glucuronide conjugate. nih.gov This suggests that hydroxylation and subsequent conjugation are potential metabolic pathways for biphenyl sulfone compounds in rats.
Glutamate (B1630785) Conjugation via Gamma-Glutamyltranspeptidase (GGT) (in vitro and animal models)
Gamma-glutamyltranspeptidase (GGT) is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione (B108866) (GSH), a key antioxidant in most living organisms. nih.gov GGT catalyzes the cleavage of the gamma-glutamyl bond in extracellular GSH, facilitating the recovery of its constituent amino acids, particularly cysteine, for intracellular GSH synthesis. nih.gov This process is not only vital for maintaining cellular redox balance but is also implicated in the metabolism of xenobiotics.
The metabolic pathway for many foreign compounds, including aromatic hydrocarbons, involves conjugation with glutathione. This reaction, often the first step in detoxification, makes the compounds more water-soluble and facilitates their excretion. The resulting glutathione S-conjugates can then be sequentially broken down by enzymes, with GGT initiating this process by removing the glutamate residue.
While direct experimental evidence for the glutamate conjugation of this compound via GGT is not available in the reviewed literature, the established role of GGT in the metabolism of aromatic compounds suggests a potential pathway. For instance, studies on halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), have demonstrated the formation of glutathione-derived conjugates. nih.govnih.gov The metabolic cascade for these compounds involves an initial oxygenation, followed by the formation of a glutathione thioether, which is then a substrate for GGT. nih.gov Given the structural similarity, it is plausible that this compound could undergo a similar metabolic fate in biological systems where GGT is active.
GGT's catalytic mechanism involves a nucleophilic attack by a key threonine residue on the gamma-glutamyl moiety of its substrate, forming a transient acyl-enzyme intermediate. nih.gov This gamma-glutamyl group is then transferred to an acceptor, which can be water (hydrolysis) or an amino acid/peptide (transpeptidation). nih.gov In the context of xenobiotic metabolism, the action of GGT on a glutathione conjugate of this compound would lead to the formation of a cysteinyl-glycine derivative, which would be further processed in the mercapturic acid pathway.
Formation of Methylsulfonyl Metabolites in Biological Matrices
The presence of a methylsulfonyl (-SO2CH3) group on the biphenyl scaffold of this compound indicates that it is likely a metabolic product of a parent compound. The formation of methylsulfonyl metabolites is a recognized pathway in the biotransformation of various xenobiotics, including aromatic hydrocarbons like PCBs. nih.govnih.gov
The biosynthesis of methylsulfonyl metabolites is a multi-step process that typically begins with the cytochrome P450-mediated oxidation of the parent aromatic compound to form a reactive epoxide. nih.gov This epoxide is then conjugated with glutathione (GSH) to form a glutathione S-conjugate. Following the action of gamma-glutamyltranspeptidase and a dipeptidase, a cysteine conjugate is formed. This cysteine conjugate can then be cleaved by a C-S lyase to yield a thiol. The thiol is subsequently methylated by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form a methylthio (-SCH3) intermediate. The final step involves the oxidation of the methylthio group, first to a methylsulfinyl (-SOCH3) group and then to the stable methylsulfonyl (-SO2CH3) metabolite. nih.gov Studies using isotopically labeled methionine have confirmed that the methyl group in these metabolites originates from methionine. nih.govnih.gov
This metabolic pathway has been elucidated in animal models for various chlorinated aromatic compounds, where the resulting methylsulfonyl metabolites have been detected in tissues such as fat, liver, and lungs. nih.gov Given this well-established pathway, it is highly probable that this compound found in biological matrices is the end product of the metabolism of a precursor biphenyl compound.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various classes of biphenyl compounds have provided insights into how different functional groups contribute to their pharmacological effects.
Elucidation of Pharmacophore Features
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. For halogenated biphenyls, a key pharmacophoric requirement for toxicity has been identified as the presence of lateral halogens (chlorine or bromine) in a specific spatial arrangement, creating a molecule that is approximately 3 x 10 Å. nih.gov This configuration, rather than simple planarity of the biphenyl rings, is thought to be crucial for binding to the aryl hydrocarbon receptor (AhR). nih.gov The net polarizability of the molecule, influenced by the number and position of the halogens, also plays a significant role in binding affinity. nih.gov
Pharmacophore-based drug design often involves identifying such key features and using them to develop new molecules with improved activity. nih.gov For instance, in the development of mitofusin activators, a pharmacophore model was used to guide the design of analogs with improved pharmacokinetic properties. nih.gov
Impact of Substituent Modifications on Biological Activity
The biological activity of biphenyl compounds can be significantly altered by modifying their substituents. For example, in a series of biphenylamide derivatives designed as Hsp90 inhibitors, the introduction of para-halogen or methoxy (B1213986) groups on the benzamide (B126) side chain led to more potent anti-proliferative activity compared to the unsubstituted compound. nih.gov This highlights the sensitivity of biological activity to even small changes in substitution.
In another study on biphenyl derivatives with potential antibacterial activity, the nature of the substituent on the biphenyl core was found to be critical for their efficacy. mdpi.com Similarly, for a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the antimicrobial and antibiofilm effects were influenced by the substituents, with lipophilicity playing a role in their activity. mdpi.com
In the case of this compound, the methyl and methylsulfonyl groups are the key substituents. The methyl group at the 4-position of one phenyl ring will contribute to the molecule's lipophilicity and may engage in hydrophobic interactions with a biological target. The methylsulfonyl group at the 4'-position of the other phenyl ring is a strong electron-withdrawing group and can participate in hydrogen bonding. The combination and specific arrangement of these two groups will ultimately determine the compound's biological profile. Any modification, such as changing the position of these groups or replacing them with other functionalities, would be expected to have a significant impact on the compound's biological activity.
Interactions with Plant Biological Systems (e.g., Arabidopsis triple response)
The triple response of Arabidopsis thaliana seedlings grown in the dark in the presence of ethylene (B1197577) is a classic assay used to study ethylene signaling in plants. This response is characterized by a shortened and thickened hypocotyl, an exaggerated apical hook, and a shortened root. nih.govnih.gov This phenotype is a result of the activation of the ethylene signaling pathway.
Currently, there is no available scientific literature that specifically investigates the effects of this compound on the Arabidopsis triple response or any other plant biological system. Therefore, it is not known whether this compound can interfere with ethylene perception or signaling in plants, or if it has any other phytotoxic or growth-regulatory effects.
Environmental Occurrence and Degradation Pathways of Methylsulfonyl Biphenyls
Presence as Persistent Organic Contaminants
Methylsulfonyl biphenyls, especially the chlorinated derivatives, are notable for their persistence in the environment. iwaponline.com These compounds are resistant to degradation through chemical, biological, and photolytic processes, allowing them to remain in ecosystems for extended periods. iwaponline.com Their low water solubility and high lipid solubility contribute to their bioaccumulation in the fatty tissues of living organisms. iwaponline.com
The presence of methylsulfonyl metabolites of PCBs (MeSO2-PCBs) has been documented in various environmental matrices across the globe. Although the use of PCBs has been banned in many countries for decades, these legacy pollutants and their metabolites continue to be detected. eeer.org They can be introduced into the environment through the direct discharge of industrial waste, atmospheric deposition, and runoff from contaminated terrestrial sites. mdpi.com Once in the environment, their hydrophobic nature leads to their association with organic matter in soil and sediment, creating long-term reservoirs of contamination. eeer.org
Studies have shown that MeSO2-PCBs are significant environmental contaminants, with concentrations in some wildlife populations exceeding those of other well-known persistent pollutants like chlordanes and polybrominated diphenyl ethers (PBDEs). The ubiquitous nature of these compounds is underscored by their detection in diverse locations, from industrial areas to remote polar regions, indicating their capacity for long-range environmental transport. copernicus.orgcopernicus.org
Bioaccumulation and Environmental Transport in Non-Human Wildlife
The lipophilic (fat-loving) nature of methylsulfonyl biphenyls drives their bioaccumulation in the tissues of wildlife. These compounds are readily absorbed by aquatic and terrestrial organisms and subsequently move up the food chain, a process known as biomagnification. nih.govmdpi.com Organisms at higher trophic levels, such as predatory fish, birds, and marine mammals, tend to accumulate higher concentrations of these contaminants. nih.govnih.gov
Research has identified MeSO2-PCBs in a variety of non-human wildlife species. For instance, significant levels have been found in fish from e-waste recycling sites, with concentrations being an order of magnitude higher than previously reported in other fish studies. nih.gov In these fish, the highest concentrations were typically observed in the liver, followed by muscle and brain tissues. nih.gov
Marine mammals are particularly susceptible to the bioaccumulation of these persistent compounds. Studies on harbor seals and striped dolphins have revealed the presence of MeSO2-PCBs in blubber, lung, and uterine tissues. nih.gov The selective retention of certain methylsulfonyl biphenyl (B1667301) isomers in specific tissues, such as the lungs, has been noted and is a subject of ongoing toxicological research. oup.com
The environmental transport of methylsulfonyl biphenyls is largely governed by their semi-volatile nature. copernicus.orgoregonstate.edu As semi-volatile organic compounds (SVOCs), they can exist in both the gas and particulate phases in the atmosphere. This allows for their long-range atmospheric transport from source regions to remote areas, including the Arctic. copernicus.orgcopernicus.org The process of "cold condensation" facilitates their deposition in colder climates, where lower temperatures cause them to partition from the vapor phase to solid and aqueous phases, leading to their accumulation in polar ecosystems. copernicus.org In aquatic systems, their transport is linked to their sorption to suspended organic particles and sediments. eeer.org
Interactive Data Table: Bioaccumulation of Methylsulfonyl PCBs in Wildlife
| Species | Tissue | Concentration (ng/g lipid weight) | Dominant Congeners | Location | Reference |
| Northern Snakehead | Muscle | 80 - 340 (mean for ΣMeSO2-PCBs) | 3'-MeSO2-CB87, 3'- & 4'-MeSO2-CB101, 4-MeSO2-CB110, 4-MeSO2-CB149 | E-waste recycling site, South China | nih.gov |
| Mud Carp | Liver | 80 - 340 (mean for ΣMeSO2-PCBs) | 3'-MeSO2-CB87, 3'- & 4'-MeSO2-CB101, 4-MeSO2-CB110, 4-MeSO2-CB149 | E-waste recycling site, South China | nih.gov |
| Harbor Seal | Uterus | 0.61 (mean for ΣPCB MSFs) | Not specified | Not specified | nih.gov |
| Harbor Seal | Lung | 0.96 (mean for ΣPCB MSFs) | Not specified | Not specified | nih.gov |
| Striped Dolphin | Uterus | 0.05 (mean for ΣPCB MSFs) | Not specified | Not specified | nih.gov |
| Striped Dolphin | Lung | 0.16 (mean for ΣPCB MSFs) | Not specified | Not specified | nih.gov |
| Gray Seal | Blubber, Lung, Liver | Varied | 24 MeSO2-CBs analyzed | Baltic Sea | oup.com |
Degradation Mechanisms in Environmental Compartments
The degradation of methylsulfonyl biphenyls in the environment is a slow process, contributing to their persistence. Degradation can occur through both biotic (biological) and abiotic (non-biological) pathways.
Biotic Degradation:
Microbial degradation is a key process in the breakdown of biphenyl and its derivatives. Numerous bacteria and fungi have been identified that can metabolize these compounds. The initial step in the aerobic degradation of biphenyl is typically the introduction of molecular oxygen into the aromatic ring by a biphenyl dioxygenase enzyme. oup.com This leads to the formation of a cis-dihydrodiol, which is then further metabolized through a series of enzymatic reactions, ultimately leading to the cleavage of the biphenyl rings. researchgate.net
For methylsulfonyl biphenyls, the presence of the methylsulfonyl group can influence the rate and pathway of microbial degradation. While specific pathways for 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl are not well-documented, studies on related compounds suggest that the biphenyl rings are the primary sites of microbial attack. Fungi, particularly white-rot fungi, are known to degrade a wide range of aromatic pollutants, including PCBs, through the action of non-specific extracellular enzymes like peroxidases and laccases. nih.govmdpi.comnih.gov These enzymes can break down complex organic molecules that are otherwise resistant to degradation. Some fungi have been shown to metabolize low-chlorinated biphenyls via monohydroxylation of the aromatic rings. nih.gov The degradation of organosulfur compounds by some fungi involves an oxidative attack at the sulfur atom. nih.gov
Under anaerobic conditions, the degradation of biphenyl can also occur, though typically at a slower rate. Some anaerobic microbial consortia can mineralize biphenyl to carbon dioxide and methane. nih.gov For chlorinated biphenyls, anaerobic degradation often proceeds through reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. nih.gov
Abiotic Degradation:
Abiotic degradation processes for methylsulfonyl biphenyls include photolysis (degradation by light) and thermal degradation. The photolysis of aromatic sulfones has been reported, suggesting that sunlight could play a role in the breakdown of these compounds in the environment, particularly in surface waters and the atmosphere. nih.gov The thermal degradation of materials containing diphenyl sulfone units has been studied, indicating that at high temperatures, the sulfone bridge can be cleaved. researchgate.netmdpi.com However, these conditions are not typical of most environmental compartments.
Sorption to soil and sediment particles is a critical process that affects the fate and transport of methylsulfonyl biphenyls. researchgate.net Their hydrophobic nature leads to strong adsorption to organic matter in soil and sediment, which can reduce their bioavailability for microbial degradation and their mobility in the environment. researchgate.netnih.gov The strength of this sorption is influenced by the organic carbon content of the soil or sediment. researchgate.net
Role As a Chemical Intermediate in Advanced Organic Synthesis Research
Precursor in the Synthesis of Functionally Active Molecules
The 4-(methylsulfonyl)phenyl moiety is a key component in the structure of several important pharmaceutical agents. Its incorporation is often achieved by using intermediates that are structurally related to 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl. A prominent example is the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for pain and inflammation management.
The synthesis of Etoricoxib relies on the preparation of a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. uq.edu.au Various synthetic routes have been developed to produce this crucial building block, often starting from precursors containing the 4-(methylsulfonyl)phenyl group. patsnap.com The development of this intermediate was a direct result of extensive drug discovery programs aimed at creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. The molecular architecture, featuring the 4-(methylsulfonyl)phenyl group linked to a pyridinyl ethanone, is specifically designed to enable the efficient construction of the final complex drug structure.
Several patented methods highlight different approaches to this key intermediate, demonstrating the industrial and academic interest in optimizing its synthesis. patsnap.comgoogle.com
Table 1: Selected Intermediates and Reagents in the Synthesis of an Etoricoxib Precursor
| Intermediate/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 1-(6-methylpyridin-3-yl)ethanone | Starting material (pyridinyl source) | uq.edu.au |
| 4-Substituted-phenylmethyl sulfone | Starting material (sulfonylphenyl source) | uq.edu.au |
| (4-methylsulfonyl)phenylacetic acid | Precursor to the sulfonylphenyl component | patsnap.comgoogle.com |
Scaffold for Novel Compound Libraries in Drug Discovery Research
A "scaffold" in medicinal chemistry refers to the core structure of a molecule from which a library of related compounds can be synthesized. The biphenyl (B1667301) sulfone motif is considered a "privileged scaffold"—a framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes it an attractive starting point for designing novel compound libraries in drug discovery. nih.govu-strasbg.frresearchgate.net
By systematically modifying the peripheral functional groups attached to the 4-(methylsulfonyl)phenyl core, researchers can generate large libraries of new chemical entities and screen them for a wide range of biological activities. The sulfone group itself is a key structural unit in many biologically active molecules. nih.govtandfonline.com
Key Research Findings:
COX-2 Inhibitors: The 4-methylsulfonylphenyl structure is a well-established pharmacophore for selective COX-2 inhibition. Research has focused on designing and synthesizing series of derivatives based on this scaffold to discover new non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial and Anti-inflammatory Agents: Scientists have designed and synthesized series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives. These compounds have been evaluated for dual activities, showing promise as both antimicrobial agents and highly selective COX-2 inhibitors for treating inflammation associated with infections.
Aggrecanase-1 Inhibitors: A series of biphenyl-4-sulfonamides were evaluated for their ability to inhibit aggrecanase-1, an enzyme implicated in the cartilage degradation that occurs in osteoarthritis. This research highlights the versatility of the biphenyl sulfone scaffold in targeting different enzyme classes.
Table 2: Examples of Compound Libraries Based on the Biphenyl Sulfone Scaffold
| Library Class | Core Scaffold | Therapeutic Target |
|---|---|---|
| Phenyl Sulfone Derivatives | 4-Methylsulfonylphenyl | Cyclooxygenase-2 (COX-2) |
| Indole Derivatives | 2-(4-methylsulfonylphenyl)indole | COX-2 and various bacteria |
Utility in Method Development for Organic Reactions
The chemical properties of this compound and related aryl sulfones make them useful substrates in the development and optimization of new organic reactions, particularly transition-metal-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
The sulfone group, being strongly electron-withdrawing, can influence the reactivity of the aromatic rings, and the C–SO2 bond itself can be a site of chemical transformation.
Detailed Research Findings:
Palladium-Catalyzed α-Arylation: A direct and efficient method for the palladium-catalyzed arylation of methyl sulfones with aryl bromides has been developed. nih.gov This reaction allows for the formation of a new C-C bond at the carbon adjacent to the sulfone group, providing a route to more complex sulfone-containing molecules. Using aryl sulfones as substrates in such studies helps to establish the scope and limitations of new catalytic systems.
Nickel-Catalyzed Desulfonylative Coupling: Aryl sulfones have been used as electrophiles in nickel-catalyzed cross-coupling reactions. acs.orgnih.gov In these methods, the C(aryl)–SO2 bond is cleaved and replaced with a new C-C bond, demonstrating that the sulfone can act as a leaving group. This "desulfonylative functionalization" represents an emerging strategy in organic synthesis. nih.gov For instance, a nickel-catalyzed reductive cross-coupling between aryl sulfone derivatives and aryl bromides has been established to form diverse biaryl compounds. acs.org
Three-Component Sulfone Synthesis: A palladium-catalyzed, three-component synthesis of aryl sulfones has been developed using an aryl halide, an organolithium species, and a sulfur dioxide surrogate. nih.gov While this builds sulfones rather than using them as starting materials, the development of such methods relies on understanding the reactivity of the final sulfone products under the reaction conditions. The development of new protocols for sulfone synthesis is an active area of research. organic-chemistry.orgrsc.org
The use of molecules like this compound in these methodological studies is crucial for advancing the toolbox of synthetic organic chemistry, providing more efficient and versatile ways to construct complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves coupling 4-(methylsulfonyl)phenylboronic acid with a halogenated toluene derivative (e.g., 1-bromo-4-methylbenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like K₃PO₄ in a THF/H₂O solvent system . Post-reaction purification often employs silica gel chromatography with gradient elution (hexane → EtOAc → MeOH) to isolate the product in moderate yields (~46%) . For larger-scale synthesis, aqueous-phase coupling conditions reduce environmental impact and improve scalability .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirms substitution patterns on the biphenyl backbone and methylsulfonyl group .
- Mass Spectrometry : Validates molecular weight (e.g., via EI-MS) and fragmentation patterns, with reference to databases like NIST .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/S percentages .
- Chromatography : HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) assesses purity and stability .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) for improved turnover numbers .
- Solvent Systems : Evaluating THF/H₂O ratios (e.g., 4:1 v/v) to balance reactivity and solubility .
- Base Selection : Switching from K₃PO₄ to Cs₂CO₃ may enhance coupling efficiency in electron-deficient systems .
- Microwave Assistance : Reducing reaction time (e.g., from 24h to 2h) while maintaining yield .
Q. What strategies resolve stereochemical challenges in synthesizing chiral derivatives?
- Methodological Answer :
- Biocatalysis : Alcohol dehydrogenases (ADHs) from Ralstonia or Rhodococcus ruber enable enantioselective reductions of ketone intermediates to (R)-alcohols with >90% ee .
- Dynamic Kinetic Resolution : Azlactone intermediates can be resolved using column reactor processes for large-scale production of fluorinated analogs .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- DFT Calculations : Compare experimental NMR shifts with theoretical models (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects or conformational flexibility .
- X-ray Crystallography : Resolve ambiguities in substituent orientation, as demonstrated for biphenyl analogs with dihedral angles <10° between aromatic rings .
Q. What computational methods predict the compound’s electronic and thermodynamic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to assess redox stability and charge transfer behavior .
- Thermochemical Analysis : Gas-phase thermochemistry data (e.g., enthalpy of formation) from NIST databases guide stability assessments under reaction conditions .
Q. What are the pharmacological applications of this compound and its derivatives?
- Methodological Answer :
- Cathepsin K Inhibition : The methylsulfonyl biphenyl motif is critical in Odanacatib analogs for osteoporosis treatment, requiring SAR studies to balance potency and cardiovascular safety .
- Anticoagulant Development : Derivatives like DPC423 (a Factor Xa inhibitor) highlight the role of sulfonyl groups in enhancing target selectivity and oral bioavailability .
Q. How are ADME properties evaluated for preclinical development?
- Methodological Answer :
- Metabolic Profiling : LC/MS and NMR identify unusual metabolites, such as sulfoxide derivatives formed via cytochrome P450 oxidation .
- In Silico Models : AI-driven platforms predict logP, solubility, and CYP450 interactions, prioritizing derivatives with favorable pharmacokinetic profiles .
Key Challenges & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
